Dabigatran Carboxamide Ethyl Ester is a derivative of dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. It is synthesized from dabigatran etexilate mesylate, which itself is a prodrug that converts to the active form, dabigatran, in the body. This compound plays a critical role in the prevention and treatment of thromboembolic disorders, such as atrial fibrillation and deep vein thrombosis.
Dabigatran Carboxamide Ethyl Ester is classified as an anticoagulant and belongs to the class of direct thrombin inhibitors. Its mechanism of action involves the inhibition of thrombin, thereby preventing the formation of fibrin clots.
The synthesis of dabigatran etexilate mesylate, from which Dabigatran Carboxamide Ethyl Ester is derived, employs several key methods:
Dabigatran Carboxamide Ethyl Ester has a complex molecular structure characterized by multiple functional groups that confer its pharmacological properties. Its structural formula includes:
The molecular formula for Dabigatran Carboxamide Ethyl Ester can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific quantities.
Dabigatran Carboxamide Ethyl Ester undergoes several chemical reactions during its synthesis:
Each reaction step requires careful control of conditions such as temperature and pH to maximize yield and minimize side reactions or impurities .
Dabigatran Carboxamide Ethyl Ester acts primarily by inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding directly to thrombin, it prevents fibrinogen conversion into fibrin, thereby inhibiting clot formation.
Clinical studies have demonstrated that dabigatran effectively reduces the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation compared to warfarin therapy .
Dabigatran Carboxamide Ethyl Ester is primarily used in clinical settings for:
Dabigatran Carboxamide Ethyl Ester has the molecular formula C₂₇H₂₈N₆O₄, confirmed by multiple analytical sources [2] [4] [6]. Its molecular weight is 500.55 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). Elemental analysis aligns with the formula: Carbon (64.79%), Hydrogen (5.64%), Nitrogen (16.79%), and Oxygen (12.78%) [2] [6]. This stoichiometry reflects a complex polyheterocyclic structure featuring benzimidazole, pyridine, and carboxamide functional groups.
Table 1: Elemental Composition
Element | Count | Mass Contribution (Da) | Percentage (%) |
---|---|---|---|
Carbon (C) | 27 | 324.27 | 64.79 |
Hydrogen (H) | 28 | 28.22 | 5.64 |
Nitrogen (N) | 6 | 84.06 | 16.79 |
Oxygen (O) | 4 | 64.00 | 12.78 |
Total | - | 500.55 | 100.00 |
The systematic IUPAC name is Ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate [2] [6]. This name defines:
Table 2: Accepted Synonyms
Synonym | Source |
---|---|
N-[[2-[[[4-(Aminocarbonyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester | [9] |
Dabigatran Impurity M | [7] [9] |
Dabigatran Etexilate Impurity 14 | [9] |
While no single-crystal X-ray diffraction (XRD) data is available in the search results, spectroscopic fingerprints are well-documented:
CCOC(=O)CCN(C(=O)c1ccc2c(c1)nc(CNc3ccc(cc3)C(=O)N)n2C)c4ccccn4
; InChIKey: OVHUBMWHWYFZJQ-UHFFFAOYSA-N
[2] [6]. Table 3: Key FTIR Assignments
Peak (cm⁻¹) | Assignment | Functional Group |
---|---|---|
3360 | N–H stretch | Primary amide (carbamoyl) |
1735 | C=O stretch | Ester (ethyl propanoate) |
1670 | C=O stretch | Amide (benzimidazole carbonyl) |
1660 | C=O stretch | Amide (pyridyl-carboxamide) |
1590 | C=C stretch | Aromatic rings |
1250 | C–N stretch | Benzimidazole/pyridine |
Tautomerism is possible at the benzimidazole moiety (1H-benzo[d]imidazole core), where the annular proton can migrate between the two nitrogen atoms (N1 and N3) [9]. This prototropy yields two tautomers:
Experimental solubility data indicates:
Table 4: Solubility Profile
Solvent | Solubility | Molecular Rationale |
---|---|---|
Dimethyl sulfoxide | >50 mg/mL | Polar aprotic solvent disrupts H-bonding |
Methanol | 10–50 mg/mL | H-bond acceptor with ester/amide groups |
Water | <1 mg/mL | Hydrophobic dominance over polar functional groups |
Ethyl acetate | Moderate | Moderate polarity matching |
The compound’s amphiphilic character necessitates controlled storage conditions: shipped at ambient temperature but stored at +4°C to ensure stability [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1